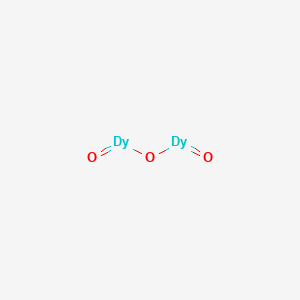

Dysprosiumoxide

カタログ番号 B7800978

分子量: 373.00 g/mol

InChIキー: NLQFUUYNQFMIJW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dysprosium Oxide is a sesquioxide compound of the rare earth metal dysprosium . It appears as a pastel yellowish-greenish, slightly hygroscopic powder . It has specialized uses in ceramics, glass, phosphors, lasers, as a Faraday rotator, and dysprosium metal halide lamps .

Synthesis Analysis

Dysprosium Oxide nanoparticles can be prepared using the combustion method . This method involves the exothermic reaction between an oxidizer such as metal nitrates and organic fuel . Another approach is the hydrothermal synthesis .Molecular Structure Analysis

Dysprosium Oxide takes a cubic crystal structure below 1870 °C and monoclinic and/or hexagonal structures above this temperature . X-ray diffraction analysis revealed that all films exhibited a monoclinic CuO structure with a preference for the (111) crystallographic plane .Chemical Reactions Analysis

Dysprosium Oxide can react with acids to produce the corresponding dysprosium (III) salts . The reaction is as follows: Dy2O3 + 6 HCl → 2 DyCl3 + 3 H2O .Physical And Chemical Properties Analysis

Dysprosium Oxide has a molar mass of 372.998 g/mol and a density of 7.80 g/cm3 . It is highly insoluble and thermally stable . It is electropositive, and its oxidation state is +3 . It tarnishes slowly in a humid atmosphere .科学的研究の応用

Detection of Tetracycline in Milk

- Application : Dysprosium fluorescent probes are used for detecting tetracycline hydrochloride in milk, showcasing high selectivity and recovery rates in treated milk samples (Wang Manl, 2014).

Improving Adherence in Alloys

- Application : Dysprosium improves the adherence of Al_2O_3/NiAl interface, essential in materials science for enhancing the performance of alloys (Tian Zhang et al., 2013).

Demand in Green Energy Technologies

- Application : Dysprosium's role in green energy technologies, particularly in electric vehicles and wind turbines, is crucial due to its use in permanent magnets (Sander Hoenderdaal et al., 2013).

Gate Oxide in Semiconductors

- Application : Dysprosium scandate (DyScO_3) thin films are used as alternative amorphous gate oxides in semiconductor technology (Reji Thomas et al., 2006).

Manufacturing of Nanoparticles

- Application : Manufacture of Dy_2O_3 nanoparticles using combustion methods, with applications in photoluminescence and structural characterization (A. Zelati et al., 2013).

Nanorod Synthesis

- Application : Synthesis of dysprosium hydroxide and oxide nanorods, demonstrating the influence of temperature on their formation (X. Song et al., 2008).

Thin Film Properties

- Application : Studying the structural and optical properties of dysprosium oxide thin films, used in various optical and electronic devices (M. Al-Kuhaili, S. Durrani, 2014).

Gas Sensing

- Application : Dysprosium doping in SnO_2 thin films enhances gas sensing properties, useful in environmental monitoring (K. Bose et al., 2020).

Selective Adsorption

- Application : Use of dysprosium in constructing ionic imprinted cellulose nanocrystal aerogels for selective adsorption of rare earth elements (Xudong Zheng et al., 2021).

Conductivity Enhancement

- Application : Enhancing conductivity in electrolytes through dysprosium and tungsten-stabilized bismuth oxide (D. Jung et al., 2010).

作用機序

特性

IUPAC Name |

oxo(oxodysprosiooxy)dysprosium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Dy.3O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQFUUYNQFMIJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Dy]O[Dy]=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Dy2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー